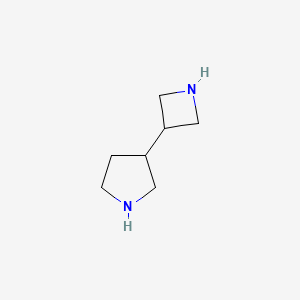

3-(Azetidin-3-yl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2 |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

3-(azetidin-3-yl)pyrrolidine |

InChI |

InChI=1S/C7H14N2/c1-2-8-3-6(1)7-4-9-5-7/h6-9H,1-5H2 |

InChI Key |

ZAPASQAGDCTHMP-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2CNC2 |

Origin of Product |

United States |

Conceptual Framework of Strained Nitrogen Heterocycles in Synthetic Chemistry

Strained nitrogen heterocycles, such as aziridines and azetidines, are valuable building blocks in organic synthesis due to their inherent ring strain. ijnrd.orgrsc.orgnih.gov This strain, a consequence of bond angle deviation from the ideal tetrahedral geometry, makes these rings susceptible to ring-opening reactions, providing a pathway to more complex molecular structures. rsc.orgnih.gov The reactivity of azetidines is driven by a significant ring strain of approximately 25.4 kcal/mol. rsc.org While this makes them reactive, they are considerably more stable and easier to handle than their three-membered counterparts, aziridines (ring strain ~27.7 kcal/mol). rsc.org This balance of stability and reactivity allows for controlled chemical transformations under specific conditions. rsc.orgrsc.org

The utility of these strained systems lies in their ability to act as precursors for a variety of functionalized acyclic and heterocyclic compounds. researchgate.net The ring-opening of azetidines can be triggered by various reagents, leading to the formation of 1,3-amino functionalized products, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. researchgate.net

Comparative Analysis of Azetidine and Pyrrolidine Architectures in Advanced Chemical Design

Azetidine (B1206935) and pyrrolidine (B122466) rings, while both being saturated nitrogen heterocycles, possess distinct structural and electronic properties that influence their application in chemical design. rsc.org The four-membered azetidine ring is conformationally restricted and possesses a higher degree of ring strain compared to the five-membered pyrrolidine ring. rsc.orgbeilstein-journals.org This rigidity can be advantageous in drug design, as it can lead to more specific interactions with biological targets. researchgate.net

In contrast, the pyrrolidine ring is more flexible, capable of adopting various envelope and twist conformations, a phenomenon known as "pseudorotation". researchgate.netnih.govnih.gov This flexibility allows for a broader exploration of the pharmacophore space. researchgate.netnih.govnih.gov The pyrrolidine scaffold is a common feature in numerous natural products and FDA-approved drugs. nih.govtandfonline.com

Computational studies have revealed differences in the pyramidalization of the nitrogen atom in enamines derived from azetidine and pyrrolidine. rsc.org The enamine nitrogen in azetidine derivatives is more pyramidalized than in pyrrolidine derivatives. rsc.org Furthermore, fluorination has been shown to influence the conformational preferences of both azetidine and pyrrolidine rings, with the C-F bond capable of engaging in stabilizing interactions with the nitrogen atom. beilstein-journals.org

Table 1: Comparative Properties of Azetidine and Pyrrolidine

| Feature | Azetidine | Pyrrolidine |

| Ring Size | 4-membered | 5-membered |

| Ring Strain | High (~25.4 kcal/mol) rsc.org | Low (~5.4 kcal/mol) rsc.org |

| Conformational Flexibility | Rigid researchgate.net | Flexible (pseudorotation) researchgate.netnih.govnih.gov |

| Reactivity | Prone to ring-opening rsc.orgnih.gov | Generally stable |

| Prevalence in Drugs | Growing presence researchgate.netethernet.edu.et | Highly prevalent nih.govtandfonline.com |

The 3 Azetidin 3 Yl Pyrrolidine Motif As a Privileged Scaffold for Research

Strategic Approaches for the Construction of Azetidine-Pyrrolidine Linkages

The creation of the pivotal bond connecting the azetidine and pyrrolidine rings is a critical step in the synthesis of this compound. Various methods have been developed to achieve this, each with its own advantages and limitations.

Iodocyclisation Protocols and Stereochemical Divergence

Iodocyclisation of homoallylamines has emerged as a powerful method for the synthesis of azetidine and pyrrolidine derivatives. researchgate.netresearchgate.netrsc.org This strategy allows for a temperature-dependent stereochemical divergence, providing access to either azetidine or pyrrolidine rings from a common precursor. researchgate.netresearchgate.netrsc.org At room temperature, the reaction of homoallylamines with iodine typically yields 2-(iodomethyl)azetidine derivatives with high stereoselectivity. researchgate.netresearchgate.net However, by increasing the reaction temperature to 50 °C, a thermal isomerization of the initially formed azetidine occurs, leading to the formation of 3-iodopyrrolidine (B174656) derivatives. researchgate.netresearchgate.netrsc.org This isomerization is believed to proceed through an aziridinium (B1262131) ion intermediate. researchgate.netresearchgate.net

This temperature-controlled selectivity provides a versatile tool for synthetic chemists. For instance, subtle modifications to the reaction sequence allow for the stereoselective conversion of homoallyl amines into either cis- or trans-substituted 3-aminopyrrolidine (B1265635) derivatives. researchgate.netresearchgate.net

A study by Feula et al. demonstrated the optimization of iodocyclisation conditions for the formation of cis-azetidine from a homoallyl amine, achieving a 96% yield. researchgate.net However, this product was prone to isomerization. researchgate.net The same study also showed that at higher temperatures, the corresponding pyrrolidine was the sole product, isolated in 82% yield. researchgate.net The substrate scope for the iodine-mediated cyclisation of various homoallyl amines has been explored, revealing that different substituents can influence the ratio of azetidine to pyrrolidine products. researchgate.net For example, substrates with 4- and 2-nitrophenyl groups yielded a 3:1 mixture of azetidine to pyrrolidine. researchgate.net

Aza-Michael Additions for C–N Bond Formation

The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a fundamental and versatile strategy for constructing carbon-nitrogen bonds. mdpi.comresearchgate.netresearchgate.net This method has been widely applied in the synthesis of various nitrogen-containing heterocycles, including azetidines and pyrrolidines. mdpi.comresearchgate.netresearchgate.net

In the context of synthesizing this compound analogues, the aza-Michael addition can be employed to couple an azetidine precursor with a pyrrolidine fragment, or vice versa. A common approach involves the reaction of an α,β-unsaturated ester attached to an azetidine ring with a nitrogen nucleophile. For example, (N-Boc-azetidin-3-ylidene)acetate can be reacted with various heterocyclic amines to form functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comresearchgate.net

The reaction conditions for aza-Michael additions can be tuned to accommodate a variety of substrates. While some reactions proceed without a catalyst, Lewis acids such as Bi(OTf)₃ or SmI₂ are often employed to promote the reaction, especially when the nitrogen nucleophile is less reactive. researchgate.netresearchgate.net The choice of amine protecting group can also influence the stereochemical outcome of the reaction. researchgate.net

| Reactant 1 | Reactant 2 | Product | Yield |

| (N-Boc-azetidin-3-ylidene)acetate | 1H-pyrazole | 3-(pyrazol-1-yl)azetidine adduct | 83% |

| (N-Boc-azetidin-3-ylidene)acetate | 4-bromo-1H-pyrazole | 3-(4-bromopyrazol-1-yl)azetidine adduct | 82% |

| (N-Boc-azetidin-3-ylidene)acetate | 3-trifluoromethyl-1H-pyrazole | 3-(3-trifluoromethylpyrazol-1-yl)azetidine adduct | 73% |

| (N-Boc-azetidin-3-ylidene)acetate | 1H-imidazole | azetidine-imidazole heterocyclic compound | 53% |

| (N-Boc-azetidin-3-ylidene)acetate | 1H-benzimidazole | azetidine-benzimidazole heterocyclic compound | 56% |

| (N-Boc-azetidin-3-ylidene)acetate | 1H-indole | azetidine-indole heterocyclic compound | 55% |

Reductive Amination in Azetidine-Pyrrolidine Synthesis

Reductive amination is a widely used and powerful method for the formation of C-N bonds and the synthesis of amines, including heterocyclic structures. This two-step process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This methodology has been utilized in the synthesis of azetidine-3-amines. chemrxiv.org A single-step synthesis of azetidine-3-amines has been reported, which includes the direct displacement of an azetidine electrophile with an amine nucleophile. chemrxiv.org For instance, 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627) is a frequently used electrophile that reacts with various amines. chemrxiv.org The resulting 1-benzhydrylazetidin-3-amine (B1275430) products can be readily deprotected. chemrxiv.org

In a specific example, the synthesis of 1-(1-benzhydrylazetidin-3-yl)pyrrolidine (B1624242) was achieved with a 59% yield. chemrxiv.org Another approach involves the reductive amination of a suitable ketone precursor to introduce the pyrrolidine moiety onto the azetidine ring. For example, a homoallylic amine was synthesized via reductive amination and subsequently cyclized to afford an amino-azetidine in 76% yield over two steps with 92% enantiomeric excess. bham.ac.uk This demonstrates the utility of reductive amination in constructing chiral azetidine-containing compounds.

[3+2] Dipolar Cycloaddition Reactions for Pyrrolidine Ring Formation

The [3+2] dipolar cycloaddition of azomethine ylides is a highly effective and atom-economical method for the direct construction of the pyrrolidine ring system. nih.govunife.it This reaction allows for the creation of up to four new stereogenic centers with a high degree of control. nih.gov Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors and then reacted with a dipolarophile, typically an electron-deficient alkene, to form the five-membered pyrrolidine ring. nih.govmdpi.com

Both stabilized and unstabilized azomethine ylides can be generated and utilized in these cycloadditions. nih.govunife.it Iridium catalysts, such as Vaska's complex, have been employed for the reductive generation of azomethine ylides from amides and lactams. nih.govunife.it This approach has proven to be general and provides access to a wide range of structurally complex and diversely substituted pyrrolidines and polycyclic amine products. nih.govunife.it The regioselectivity and diastereoselectivity of the cycloaddition can be influenced by the nature of the dipolarophile. acs.org

For instance, an iridium-catalyzed reductive [3+2] cycloaddition using an azetidine-containing amino acid derivative yielded the corresponding researchgate.netdntb.gov.ua bicyclic compound in moderate yield. acs.org Another example describes the [3+2] cycloaddition of an in-situ generated nonstabilized azomethine ylide with vinyl sulfonyl fluorides, resulting in pyrrolidine-3-sulfonyl fluorides in yields ranging from 50-83%. researchgate.net

Enantioselective Synthesis of Chiral this compound Derivatives

The development of enantioselective methods for the synthesis of chiral this compound derivatives is of significant interest due to the prevalence of chiral heterocycles in pharmaceuticals and bioactive molecules. Asymmetric catalysis provides a powerful tool to achieve high levels of enantioselectivity in the construction of these complex structures.

Asymmetric Catalysis in Heterocyclic Ring Construction

Asymmetric catalysis has been successfully applied to the synthesis of both azetidine and pyrrolidine rings. rsc.orgresearchgate.net Chiral catalysts can be employed to control the stereochemical outcome of key bond-forming reactions, leading to the formation of enantioenriched products.

In the context of pyrrolidine synthesis, asymmetric [3+2] cycloadditions of azomethine ylides have been extensively studied. organic-chemistry.org Chiral silver(I) and copper(I) complexes with various chiral ligands, such as ThioClickFerrophos and l-tert-leucine-derived AmidPhos, have been shown to catalyze these reactions with high diastereo- and enantioselectivities. organic-chemistry.org For example, a silver(I)/ThioClickFerrophos complex catalyzed the highly endo-selective and enantioselective 1,3-dipolar cycloaddition of an azomethine ylide with α-enones. organic-chemistry.org

For the asymmetric synthesis of azetidines, various catalytic strategies have been developed. rsc.org Magnesium catalysis has been utilized for the enantioselective [3+1]-cycloaddition of D-A aziridines with isocyanides to construct enantioenriched exo-imido azetidines. rsc.org Furthermore, the desymmetrization of meso-aziridines with primary alcohols catalyzed by an N,N-dioxide–Mg(OTf)₂ complex provides a route to chiral β-amino alcohols, which can be precursors to chiral azetidines. rsc.org The first catalytic asymmetric desymmetrization of azetidines has also been reported, enabling the synthesis of highly enantioenriched densely functionalized products. acs.org

| Catalyst System | Reaction Type | Product Type | Enantioselectivity |

| Silver(I)/ThioClickFerrophos | [3+2] Cycloaddition | endo-4-pyrrolidines | High |

| l-tert-leucine-derived AmidPhos/Silver(I) | [3+2] Cycloaddition | endo-4-pyrrolidines | Very good |

| Chiral N,N′-dioxide/Mg(II) complex | [3+1]-Cycloaddition | exo-imido azetidines | Good to excellent |

| N,N-dioxide–Mg(OTf)₂ complex | Desymmetrization of meso-aziridines | Chiral β-amino ethers/alcohols | Good |

Diastereoselective Control in Hybrid System Assembly

The controlled assembly of hybrid heterocyclic systems like this compound is crucial for creating specific stereoisomers, which often exhibit distinct biological activities. Several diastereoselective strategies have been developed to construct azetidine and pyrrolidine rings with high precision.

One notable method involves the iodine-mediated cyclization of homoallyl amines. This reaction proceeds at room temperature to yield cis-2,4-disubstituted azetidines through a 4-exo trig cyclization. nih.gov Interestingly, these iodo-azetidines can be isomerized to cis-pyrrolidines with complete stereocontrol upon heating. nih.gov This transformation provides a pathway to stereochemically defined pyrrolidine derivatives from azetidine precursors. The relative stereochemistry of both the azetidine and pyrrolidine products has been confirmed by NMR spectroscopy and X-ray crystallography. nih.gov

Another powerful technique for diastereoselective synthesis is the [3+2] cycloaddition reaction. For instance, the reaction of azomethine ylides, generated in situ, with various dipolarophiles allows for the construction of highly substituted spiropyrrolidine systems. rsc.org These reactions often proceed with high regio- and stereoselectivity, yielding single diastereomers in many cases. rsc.org For example, the three-component reaction of isatin (B1672199) derivatives, an α-amino acid, and a dipolarophile can produce spirooxindolopyrrolidine hybrids as single diastereomers. nih.gov

Furthermore, catalyst-controlled reactions offer excellent diastereoselectivity. A combination of base and gold(I) catalysts has been used in a one-pot nitro-Mannich/hydroamination cascade to produce substituted pyrrolidines with three stereocenters in high yields and good to excellent diastereoselectivities. rsc.org Similarly, chiral squaramide catalysts have been employed in the asymmetric synthesis of spiropyrrolines from isocyanoacetates and N-itaconimides, affording the products with good diastereo- and enantioselectivity. rsc.org

The table below summarizes key findings in the diastereoselective synthesis of azetidine and pyrrolidine systems.

| Reaction Type | Key Reagents/Catalysts | Outcome | Reference |

| Iodine-mediated Cyclization | Iodine, Homoallyl amines | cis-2,4-Azetidines, convertible to cis-pyrrolidines | nih.gov |

| [3+2] Cycloaddition | Azomethine ylides, Dipolarophiles | Highly substituted spiropyrrolidines (often single diastereomers) | rsc.orgrsc.org |

| Cascade Reaction | Base and Gold(I) catalysts | Substituted pyrrolidines with three stereocenters | rsc.org |

| Asymmetric Synthesis | Chiral squaramide catalyst | Spiropyrrolines with good diastereo- and enantioselectivity | rsc.org |

Resolving Strategies for Optically Pure Azetidine-Pyrrolidine Scaffolds

The synthesis of enantiomerically pure azetidine-pyrrolidine scaffolds is critical for developing selective therapeutic agents. Several strategies are employed to resolve racemic mixtures and obtain optically pure compounds.

Classical resolution using chiral acids is a common technique. This involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. Another approach is enzymatic resolution, which utilizes the stereoselectivity of enzymes to selectively react with one enantiomer in a racemic mixture.

Chiral chromatography, particularly preparative high-performance liquid chromatography (HPLC), is a powerful method for separating enantiomers. For instance, Prep-HPLC with high-resolution C18 columns and an ion-pairing agent like trifluoroacetic acid (TFA) can be used to resolve diastereomers.

Enantioselective synthesis, which aims to produce a single enantiomer directly, is often the most efficient approach. This can be achieved using chiral catalysts or auxiliaries. For example, a catalytic enantioselective synthesis of spirocyclic azetidine oxindoles has been developed using a novel SF5-containing chiral cation phase-transfer catalyst derived from a cinchona alkaloid. nih.gov This method yields highly enantioenriched products that can be further elaborated. nih.gov Similarly, organocatalytic approaches, such as the L-proline catalyzed condensation of aldehydes and anilines, have been developed for the synthesis of optically pure 1,2,3-trisubstituted azetidines. rsc.org

The table below outlines various resolving and enantioselective strategies.

| Strategy | Method | Example | Reference |

| Chiral Resolution | Classical resolution, Enzymatic resolution, Chiral Chromatography | Separation of diastereomers using Prep-HPLC with a C18 column and TFA. | |

| Enantioselective Synthesis | Chiral Phase-Transfer Catalysis | Synthesis of spirocyclic azetidine oxindoles using a cinchona alkaloid-derived catalyst. nih.gov | nih.gov |

| Enantioselective Synthesis | Organocatalysis | L-proline catalyzed synthesis of optically pure 1,2,3-trisubstituted azetidines. rsc.org | rsc.org |

Diversification and Functionalization of the this compound Core

Once the core this compound scaffold is assembled, further diversification and functionalization are often necessary to optimize its biological activity. This can be achieved through peripheral modifications or by synthesizing more complex spiro-heterocyclic systems.

Peripheral modification involves the introduction of various functional groups onto the azetidine or pyrrolidine rings. mdpi.com Protecting group strategies are essential for achieving regioselective functionalization. For example, the use of a tert-butyloxycarbonyl (Boc) group to protect the azetidine nitrogen allows for modifications to be made specifically on the pyrrolidine ring.

Catalytic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), are widely used to introduce aryl groups onto the pyrrolidine ring. Electrophilic substitution reactions can also be employed, for instance, direct fluorination at the C3 position of the azetidine ring using Selectfluor under anhydrous conditions.

The introduction of substituents can significantly impact the properties of the molecule. For example, fluorination can enhance metabolic stability and lipophilicity, while the addition of a hydroxymethyl group can increase polarity and improve solubility.

The table below details several peripheral modification strategies.

| Modification Strategy | Reagents/Conditions | Purpose | Reference |

| Protecting Group Chemistry | Boc protection of azetidine nitrogen | Allows for regioselective modification of the pyrrolidine ring | |

| Cross-Coupling Reactions | Pd-catalyzed Suzuki-Miyaura coupling | Introduction of aryl groups | |

| Electrophilic Substitution | Selectfluor, anhydrous conditions | Direct fluorination of the azetidine ring | |

| Functional Group Introduction | Fluorination, Hydroxymethylation | Enhance metabolic stability, lipophilicity, and solubility |

Spiro-heterocyclic systems, where two rings share a common atom, are of great interest in medicinal chemistry due to their rigid structures and potential for novel biological activities. researchgate.net The synthesis of spiro systems incorporating both azetidine and pyrrolidine rings often involves cycloaddition reactions. rsc.orgnih.gov

A common approach is the 1,3-dipolar cycloaddition of azomethine ylides with suitable dipolarophiles. rsc.org For example, an in-situ generated azomethine ylide can react with an alkylidene-2-oxindole in an acetic acid-promoted three-component reaction to yield complex spiro heterocyclic compounds with good yields and diastereoselectivity. nih.gov

Another strategy involves the formal [3+2] cycloaddition reaction. The reaction of N-itaconimides and isocyanoacetates catalyzed by a chiral squaramide can produce spirocyclic compounds with good diastereo- and enantioselectivity. rsc.org Additionally, multi-component reactions can be used to construct complex spiro-heterocycles. For instance, a four-component reaction of ninhydrin, o-phenylenediamine, L-phenylalanine, and ferrocenyl chalcones in an ionic liquid can afford spiropyrrolidine grafted ferrocene (B1249389) heterocycles regioselectively. rsc.org

The table below summarizes methods for synthesizing spiro-heterocyclic systems.

| Synthetic Method | Key Components | Resulting Structure | Reference |

| 1,3-Dipolar Cycloaddition | Azomethine ylide, Alkylidene-2-oxindole | Complex spiro heterocyclic compounds | nih.gov |

| Formal [3+2] Cycloaddition | N-itaconimides, Isocyanoacetates, Chiral squaramide catalyst | Spirocyclic compounds with good diastereo- and enantioselectivity | rsc.org |

| Four-Component Reaction | Ninhydrin, o-phenylenediamine, L-phenylalanine, Ferrocenyl chalcones | Spiropyrrolidine grafted ferrocene heterocycles | rsc.org |

Exploration of Ring-Opening and Ring-Expansion Pathways in Azetidines and Pyrrolidines

The reactivity of azetidine and pyrrolidine systems is often dominated by pathways that relieve ring strain or lead to more stable heterocyclic structures. Ring-opening and ring-expansion are characteristic reactions, particularly for the strained azetidine ring.

The considerable ring strain of the azetidine ring is a primary driver of its reactivity. While more stable than three-membered aziridines, azetidines undergo ring-opening reactions under various conditions, often initiated by proton donors or electrophilic activation. arkat-usa.orgscispace.com Nucleophilic attack can then proceed, cleaving the ring. For instance, the reaction of N-benzylazetidinium salts with potassium tert-butoxide can lead to ring cleavage through a Hofmann elimination pathway as an undesirable side reaction to the main Stevens rearrangement. researchgate.net

A common transformation for azetidines is the expansion to the more stable five-membered pyrrolidine ring. This process can be triggered thermally or under catalytic conditions. Iodocyclisation of homoallylamines at room temperature can yield 2-(iodomethyl)azetidine derivatives; however, increasing the temperature to 50°C shifts the reaction outcome to favor the formation of 3-iodopyrrolidine derivatives through a thermal isomerisation of the azetidine intermediate. rsc.org This isomerization is proposed to proceed through an aziridinium ion pair intermediate. rsc.org

Further ring-expansion to seven-membered azepanes has also been documented. Azetidines containing a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation to form a bicyclic 1-azonia-bicyclo[3.2.0]heptane intermediate. researchgate.net Subsequent opening of this intermediate by nucleophiles like cyanide or azide (B81097) can yield a mixture of ring-expanded pyrrolidines and azepanes. researchgate.netresearchgate.net The distribution of these products is dependent on the substitution pattern and the nucleophile used. researchgate.net More recently, a dual palladium and acid-catalyzed reaction of 3-vinylazetidin-3-ols with aryl iodides was shown to produce 2,3,4-trisubstituted dihydrofurans, proceeding through a domino process involving Heck arylation, transposition of the allylic alcohol, and ring-opening of the azetidine by the internal hydroxyl group. nih.gov

Table 1: Examples of Azetidine Ring-Expansion Reactions

| Starting Material Type | Conditions | Product(s) | Key Observation | Reference(s) |

|---|---|---|---|---|

| 2-(Iodomethyl)azetidines | Heating to 50°C | 3-Iodopyrrolidines | Isomerization proceeds via a proposed aziridinium intermediate. | rsc.org |

| 2-Ester-2-arylazetidine carbamates | Brønsted acids (e.g., TfOH) | 1,3-Oxazinan-2-ones | Rapid reaction at room temperature with excellent yields. | researchgate.net |

| 2-(3-Hydroxypropyl)azetidines | Alcohol activation, then nucleophile (CN⁻, N₃⁻) | Pyrrolidines and Azepanes | Product distribution depends on substituents and nucleophile. | researchgate.netresearchgate.net |

| 3-Vinylazetidin-3-ols | Pd(OAc)₂(PPh₃)₂, AgTFA, Triflic Acid, Aryl Iodide | Dihydrofurans | Domino process involving Heck arylation and ring-opening. | nih.gov |

Studies on Dimerization and Polymerization Phenomena

The reactivity of the azetidine ring also makes it susceptible to dimerization and polymerization, particularly under acidic conditions. The presence of a proton donor is often essential for initiating the ring-opening of azetidine, which can then be attacked by another azetidine molecule, leading to a dimer. arkat-usa.org

A detailed investigation into the acid-catalyzed dimerization of azetidine to form 3-(azetidin-1-yl)propan-1-amine (B1283606) has been reported. arkat-usa.org The reaction conditions, including concentration, catalyst, solvent, and temperature, significantly affect the outcome. While moderate concentrations (0.5 - 1.0 M) favor dimer formation, higher concentrations (5.0 M) can lead to the formation of higher-order oligomers and polymers. arkat-usa.org This occurs because the dimeric product still contains a reactive azetidine ring that can participate in further ring-opening and chain propagation steps.

The polymerization of azetidine can be initiated by various catalysts, including acids and metal complexes. arkat-usa.org The dimer, 3-(azetidin-1-yl)propan-1-amine, has been identified as an intermediary step in the thermally-induced polymerization of an azetidine-ZnCl₂ complex and in reactions catalyzed by hydrochloric acid. arkat-usa.org The degree of polymerization can be controlled by the reaction conditions, but avoiding polymerization to selectively form the dimer requires careful optimization. arkat-usa.org

Table 2: Influence of Conditions on Azetidine Dimerization vs. Polymerization

| Condition | Favoring Dimerization [3-(azetidin-1-yl)propan-1-amine] | Favoring Polymerization | Reference(s) |

|---|---|---|---|

| Concentration | 0.5 - 1.0 M azetidine | > 5.0 M azetidine | arkat-usa.org |

| Catalyst | Acid initiators (e.g., TFA) | Acid initiators, ZnCl₂ | arkat-usa.org |

| Temperature | Controlled, moderate temperatures | Higher temperatures (e.g., 80°C) can promote polymerization. | arkat-usa.org |

Elucidation of Isomerization Mechanisms and Regioselectivity

Isomerization and regioselectivity are critical aspects of the reactivity of this compound systems, influencing the structure of reaction products. Isomerization often involves the conversion of the less stable azetidine ring into a more stable five-membered ring.

As previously mentioned, 2-(iodomethyl)azetidines can isomerize to 3-iodopyrrolidines upon heating. rsc.org Similarly, selenium-induced cyclization of certain homoallylamines can produce azetidines that undergo partial acid-catalyzed isomerization to pyrrolidines during purification on silica (B1680970) gel. bham.ac.uk This highlights the delicate stability of the azetidine ring, which can rearrange under relatively mild acidic conditions.

Regioselectivity concerns which atom in the molecule is preferentially attacked during a reaction. In the context of this compound, this could involve selective reactions at the azetidine nitrogen versus the pyrrolidine nitrogen, or at different carbon atoms on the rings. The ring expansion of 2-(3-hydroxypropyl)azetidines shows regioselectivity in the nucleophilic opening of the bicyclic azetidinium intermediate, which is influenced by substituents and the choice of nucleophile. researchgate.net DFT calculations have been used to rationalize these observed regioselectivities. researchgate.net

In cycloaddition reactions, regioselectivity is also paramount. For example, Rh(III)-catalyzed domino annulations of N-(pivaloyl-oxy)acrylamides with diazooxindoles yield spiro-oxindole pyrrolone products with excellent regioselectivity, where the alternative regioisomer is not observed. rsc.orgnih.gov Similarly, the [3+2] cycloaddition of azomethine ylides, a powerful method for constructing polysubstituted pyrrolidines, can exhibit high regioselectivity, which is influenced by the electronic and steric nature of the reactants. nih.govacs.org The choice of ligand in palladium-catalyzed cycloadditions can also influence regioselectivity; for instance, increasing the steric bulk of an azetidine-based ligand was found to decrease regioselectivity in a TMM cycloaddition. nih.gov

Table 3: Factors Influencing Regioselectivity in Azetidine/Pyrrolidine Reactions

| Reaction Type | Influencing Factor(s) | Outcome | Reference(s) |

|---|---|---|---|

| Ring-Expansion of 2-substituted azetidines | Substitution pattern, Nature of nucleophile | Determines whether pyrrolidine or azepane is formed. | researchgate.net |

| [3+2] Cycloaddition | Ligand structure (e.g., steric bulk) | Alters the ratio of regioisomeric products. | nih.gov |

| Domino Annulation | Catalyst (e.g., Rh(III)), Substrates | Can lead to the formation of a single regioisomer. | rsc.orgnih.gov |

| Ring-opening of trifluoromethyl-substituted aziridines | Nucleophile type (S vs. O) | Sulfur nucleophiles attack the exocyclic carbon; oxygen nucleophiles open the ring to form azetidines. | ugent.be |

Computational Chemistry and Molecular Modeling in 3 Azetidin 3 Yl Pyrrolidine Research

Density Functional Theory (DFT) Applications for Reaction Energetics and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. In the context of 3-(Azetidin-3-yl)pyrrolidine and its constituent heterocycles, DFT is applied to elucidate reaction mechanisms, calculate the energetics of reaction pathways, and characterize the geometry of transition states.

Research into the synthesis of pyrrolidine (B122466) and azetidine (B1206935) rings frequently employs DFT calculations to understand and predict reaction outcomes. For instance, DFT has been used to study the [3+2] dipolar cycloaddition reactions that form functionalized pyrrolidines. unife.it These calculations can reveal the balance between asynchronicity and interaction energies in transition structures, which ultimately governs the selectivity of the reaction. unife.it By modeling the transition states, chemists can understand why certain regio- and diastereoselective outcomes are favored under specific reaction conditions. unife.it

In the study of azetidines, DFT calculations have been instrumental in rationalizing the behavior of lithiated intermediates, which are key for functionalization. mdpi.com Computational models can determine the Gibbs free energies for different diastereomeric lithiated species, explaining observed stereoconvergence where the process yields a thermodynamically stable product with high stereoselectivity. mdpi.comcnr.it Such studies have highlighted the configurational instability of certain lithiated azetidines, contrasting them with the stability of smaller ring systems like aziridines. mdpi.com This understanding of reaction dynamics and intermediate stability is crucial for designing robust synthetic routes. mdpi.comcnr.it

Table 1: Applications of DFT in Heterocyclic Chemistry

| Application Area | Specific Focus | Insights Gained |

|---|---|---|

| Reaction Mechanism | [3+2] Dipolar Cycloaddition for Pyrrolidines | Elucidation of transition state structures and energies, explaining regio- and diastereoselectivity. unife.it |

| Intermediate Stability | α-Lithiation of Azetidines | Calculation of Gibbs free energies for diastereomeric intermediates, rationalizing stereochemical outcomes. mdpi.com |

| Reactivity Control | N-Substituent Effects in Azetidines | Understanding how dynamic factors and coordination effects direct the regioselectivity of lithiation. cnr.it |

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a flexible scaffold like this compound, MD simulations are essential for exploring its conformational landscape—the collection of three-dimensional shapes the molecule can adopt.

This analysis is particularly critical in drug discovery, where a molecule's conformation dictates its ability to bind to a biological target. MD simulations have been successfully used to study pyrrolidine derivatives acting as enzyme inhibitors. nih.gov For example, in the investigation of plasmepsin inhibitors, modeling studies initially struggled to fit certain pyrrolidine derivatives into the rigid crystal structure of the enzyme's active site. nih.gov MD simulations were performed to analyze the protein's flexibility, revealing conformational changes that could accommodate the ligands and leading to a viable binding mode hypothesis. nih.gov

Similarly, MD simulations lasting for periods up to 100 nanoseconds are employed to assess the stability of ligand-protein complexes. researchgate.net These simulations provide insights into binding affinity by tracking the interactions, such as hydrogen bonds and hydrophobic contacts, between the molecule and the protein's active site over time. researchgate.net The resulting trajectory helps confirm whether a docked pose is stable and provides a more dynamic picture of the binding event, which is crucial for understanding structure-activity relationships. researchgate.net

Table 2: Molecular Dynamics Simulation Studies of Pyrrolidine Derivatives

| Study Focus | Simulation Target | Duration | Key Findings |

|---|---|---|---|

| Binding Mode Analysis | Pyrrolidine derivatives with Plasmepsin II | Not specified | Revealed protein flexibility, allowing for the generation of a binding mode hypothesis for previously unaccommodated inhibitors. nih.gov |

| Complex Stability | Pyrrolidin-2-one derivatives with Acetylcholinesterase (AChE) | 100 ns | Confirmed good binding affinity and the formation of stable complexes, supporting docking results. researchgate.net |

Computational Approaches to Structure-Activity Relationship (SAR) Hypothesis Generation for Scaffold Design

The analysis of pyrrolidine-based compounds has shown that stereochemistry and the spatial orientation of substituents are critical for biological function. nih.gov For instance, SAR studies on certain bioactive molecules revealed that the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was preferred over the trans orientation for dual agonist activity at specific receptors. nih.gov Similarly, the stereochemistry at the 3-position (3-R vs. 3-S) can dramatically alter a compound's pharmacological profile, turning it into a pure antagonist. nih.gov

Computational modeling helps rationalize these empirical findings by generating detailed binding modes. nih.gov By docking different stereoisomers or substituted analogs into a target's active site and analyzing the resulting interactions, researchers can formulate hypotheses that explain the observed SAR. nih.gov This synergy between experimental data and computational modeling accelerates the design of more potent and selective compounds.

Table 3: Key SAR Findings for Pyrrolidine Scaffolds

| Structural Feature | Position/Orientation | Impact on Biological Activity |

|---|---|---|

| Substituent Configuration | cis-3,4-disubstitution | Preferred over trans for certain PPARα/γ dual agonists. nih.gov |

| Stereochemistry | 3-R-methyl group | Promotes a pure ERα antagonist profile in specific scaffolds. nih.gov |

| Substituent Type | Position 3 of pyrrolidine-2,5-dione | Strongly affects anticonvulsant activity, with different substituents favoring activity in different seizure models. nih.gov |

Predictive Modeling for Synthetic Accessibility and Chemical Space Exploration

As computational methods generate vast numbers of virtual molecules, it is crucial to assess their feasibility for laboratory synthesis and to explore the vastness of chemical space efficiently.

Predictive Modeling for Synthetic Accessibility (SA) The synthetic accessibility of a molecule is a measure of how easily it can be synthesized. Machine learning and deep learning models are increasingly used to predict SA scores for novel compounds. nih.govnih.gov These models are trained on large datasets of known reactions and commercially available building blocks. nih.govresearchgate.net For a molecule like this compound, such tools can analyze its structure, identify potentially challenging synthetic steps, and assign a score that helps chemists prioritize which virtual hits to pursue. nih.gov More advanced methods, such as BR-SAScore, integrate specific reaction knowledge and building block information to provide a more accurate and interpretable SA score, identifying fragments that may contribute to synthetic infeasibility. researchgate.net

Chemical Space Exploration Chemical space refers to the entire collection of all possible molecules. Given its estimated size of over 10^60 compounds, its exploration requires sophisticated computational tools. acs.org The this compound scaffold, with its high degree of three-dimensionality, is well-suited for exploring areas of chemical space beyond the flat, aromatic structures that have traditionally dominated drug discovery. bham.ac.uk

Computational strategies like in silico library enumeration are used to generate large virtual libraries based on novel scaffolds. bham.ac.uk These libraries can then be filtered based on drug-like properties to create smaller, diverse sets for screening. bham.ac.uk Furthermore, the concept of DNA-encoded libraries (DELs), which can contain billions of compounds, has been used to explore chemical space experimentally, with datasets often built upon saturated N-heterocyclic scaffolds like azetidine and pyrrolidine. acs.org Virtual screening of such vast libraries is becoming a computational alternative to experimental screening, allowing for the rapid identification of potential hits from an unprecedented number of molecules. acs.org

Table 4: Computational Tools for Synthesis and Chemical Space

| Tool/Approach | Purpose | Application to this compound |

|---|---|---|

| Machine Learning SA Models | Predict ease of synthesis for virtual compounds. | Prioritizing derivatives for synthesis by filtering out molecules predicted to be hard-to-synthesize. nih.govnih.gov |

| BR-SAScore | Provide interpretable SA scores based on known reactions. | Identifying specific synthetic challenges in novel analogs of the scaffold. researchgate.net |

| In Silico Library Enumeration | Generate large virtual libraries from a core scaffold. | Exploring the chemical space around the this compound core to design screening libraries. bham.ac.uk |

| Ultra-High Throughput Virtual Screening | Screen billions of virtual compounds against a target. | Identifying potential hits from vast virtual libraries built upon azetidine/pyrrolidine fragments. acs.org |

Advanced Analytical Techniques for the Characterization of 3 Azetidin 3 Yl Pyrrolidine Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-(Azetidin-3-yl)pyrrolidine compounds. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and the chemical environment of each atom.

In ¹H NMR spectra of this compound derivatives, the protons on the azetidine (B1206935) and pyrrolidine (B122466) rings exhibit characteristic chemical shifts and coupling patterns. The diastereotopic nature of the methylene (B1212753) protons in both rings often leads to complex second-order coupling patterns, which can be deciphered using high-field NMR instruments and simulation software. researchgate.net The relative stereochemistry of substituents can be inferred from the magnitude of the proton-proton coupling constants (J-values) and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments. For instance, the cis or trans relationship between substituents on the pyrrolidine or azetidine ring can be established by analyzing these NMR parameters. rsc.orgresearchgate.net

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom, confirming the carbon skeleton and the presence of different functional groups. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely employed to establish the complete connectivity of the molecule, linking protons to their directly attached carbons and to carbons that are two or three bonds away. This is particularly vital for confirming the linkage between the azetidin-3-yl and the pyrrolidin-3-yl moieties.

Table 1: Representative ¹H and ¹³C NMR Data for Azetidine and Pyrrolidine Moieties Note: Chemical shifts (δ) are illustrative and can vary significantly based on substitution and solvent.

| Nucleus | Position | Typical Chemical Shift (ppm) | Multiplicity / Coupling |

| ¹H | Azetidine CH₂ (C2, C4) | 2.8 - 3.8 | Multiplet |

| Azetidine CH (C3) | 3.0 - 4.0 | Multiplet | |

| Azetidine NH | 1.5 - 3.5 | Broad Singlet | |

| Pyrrolidine CH₂ (C2, C5) | 2.5 - 3.5 | Multiplet | |

| Pyrrolidine CH (C3) | 2.0 - 3.0 | Multiplet | |

| Pyrrolidine CH₂ (C4) | 1.5 - 2.5 | Multiplet | |

| Pyrrolidine NH | 1.5 - 3.5 | Broad Singlet | |

| ¹³C | Azetidine CH₂ (C2, C4) | 45 - 60 | |

| Azetidine CH (C3) | 35 - 50 | ||

| Pyrrolidine CH₂ (C2, C5) | 45 - 55 | ||

| Pyrrolidine CH (C3) | 30 - 45 | ||

| Pyrrolidine CH₂ (C4) | 25 - 35 |

Mass Spectrometry (MS) Applications for Purity Analysis and Mechanistic Pathway Tracking

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound compounds, as well as to assess their purity. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. dtic.mil

In purity analysis, MS, particularly when coupled with chromatographic techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is highly effective for detecting and identifying impurities, even at trace levels. nih.govbiomedres.us This is crucial in pharmaceutical development, where the presence of unwanted chemicals can impact efficacy and safety. researchgate.net The high sensitivity of MS allows for the quantification of impurities against a reference standard.

Tandem mass spectrometry (MS/MS) is instrumental in structural elucidation and for tracking mechanistic pathways of reactions. In MS/MS, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For compounds containing a pyrrolidine ring, a common fragmentation pathway involves the loss of the pyrrolidine moiety as a neutral species. wvu.eduniu.edu Studying the fragmentation of isotopically labeled compounds can provide definitive insights into reaction mechanisms and rearrangement processes.

Table 2: Plausible Mass Spectrometric Fragments for a Generic this compound Core Note: The m/z values depend on the exact molecular weight of the parent compound. The fragments represent common cleavage patterns.

| Precursor Ion | Fragmentation Pathway | Resulting Fragment | Potential m/z |

| [M+H]⁺ | Loss of ammonia (B1221849) from a ring | [M+H - NH₃]⁺ | Varies |

| [M+H]⁺ | Cleavage of the azetidine ring | Azetidine-related ions | Varies |

| [M+H]⁺ | Cleavage of the pyrrolidine ring | Pyrrolidine-related ions | Varies |

| [M+H]⁺ | Loss of the pyrrolidine ring | [Alkylphenone cation]⁺ | Varies |

X-ray Crystallography for Definitive Stereochemical Assignment and Solid-State Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. dtic.mil For complex molecules like this compound derivatives, which can possess multiple chiral centers, this technique provides definitive proof of the spatial arrangement of atoms.

By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, from which the precise atomic coordinates are determined. This allows for the confirmation of bond lengths, bond angles, and torsional angles. Crucially, it enables the absolute assignment of stereocenters (as R or S), which is often challenging to achieve solely by spectroscopic methods. rsc.orgresearchgate.net For example, the relative trans-stereochemistry of a substituted pyrrolidine has been unequivocally confirmed using this method. rsc.org

The solid-state analysis also reveals information about the crystal packing, intermolecular interactions such as hydrogen bonding, and the conformation of the molecule in the crystalline state. This information is vital for understanding the physical properties of the compound, such as melting point and solubility.

Table 3: Example of Crystallographic Data Parameters for a Heterocyclic Compound Note: This table is illustrative and does not represent the specific target compound.

| Parameter | Example Value |

| Chemical Formula | C₁₅H₂₀N₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.325(1) |

| b (Å) | 11.595(4) |

| c (Å) | 20.452(4) |

| Volume (ų) | 1974.2(8) |

| Z (molecules/unit cell) | 8 |

| R-factor (%) | 5.26 |

Data adapted from a study on a pyrrolidine-2,5-dione derivative. researchgate.net

Chromatographic Method Development for Separation of Isomers and Related Impurities

Chromatography is essential for the separation and purification of this compound compounds from reaction mixtures and for the isolation of individual isomers. nih.gov Given the structural similarity between potential stereoisomers (enantiomers and diastereomers) and related impurities, the development of specific and robust chromatographic methods is critical.

High-performance liquid chromatography (HPLC) is a widely used technique. For separating stereoisomers, chiral stationary phases (CSPs) are employed. nih.gov These phases contain a chiral selector that interacts differently with each enantiomer, leading to different retention times and enabling their separation. Method development involves optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline resolution. Reversed-phase HPLC with C18 columns is commonly used for purity assessment and the separation of non-isomeric impurities.

Gas chromatography (GC) is suitable for volatile and thermally stable derivatives of this compound. Similar to HPLC, chiral GC columns can be used to separate enantiomers. nih.govsigmaaldrich.com Often, derivatization of the amine groups is required to improve volatility and chromatographic performance. nih.gov Both HPLC and GC are frequently coupled with mass spectrometry (LC-MS and GC-MS) for the simultaneous separation and identification of impurities. thermofisher.com

Table 4: Overview of Chromatographic Methods for Isomer and Impurity Separation

| Technique | Stationary Phase | Application | Key Considerations |

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Separation of enantiomers | Mobile phase selection, temperature control, chiral selector choice |

| Reversed-Phase HPLC | C8, C18 | Purity analysis, separation of non-isomeric impurities | Mobile phase gradient, pH control, detector choice (UV, MS) |

| Chiral GC | Chiral Stationary Phase (e.g., Chirasil-L-Val) | Separation of volatile enantiomers | Derivatization, oven temperature program, carrier gas flow |

| Normal-Phase HPLC | Silica (B1680970), Cyano | Separation of polar compounds, diastereomers | Anhydrous mobile phase, gradient optimization |

Academic Research Perspectives on 3 Azetidin 3 Yl Pyrrolidine As a Core Chemical Scaffold

Development of Novel Heterocyclic Architectures Utilizing the Azetidine-Pyrrolidine Framework

The fusion of azetidine (B1206935) and pyrrolidine (B122466) rings in 3-(azetidin-3-yl)pyrrolidine creates a conformationally restricted scaffold. This inherent rigidity is a desirable feature in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. Researchers leverage this framework to construct more complex heterocyclic systems. For instance, the nitrogen atoms in both rings provide reactive sites for further functionalization, allowing for the synthesis of diverse libraries of compounds.

The development of novel synthetic routes to access functionalized azetidine and pyrrolidine derivatives is an active area of research. researchgate.netnih.gov Methodologies such as [3+2] cycloaddition reactions are employed to construct the pyrrolidine ring, often with high stereoselectivity. mdpi.commdpi.com The synthesis of spirocyclic pyrrolidines, for example, represents an advanced application of this scaffold, creating complex three-dimensional structures for drug discovery. researchgate.net The unique stereochemical properties of the pyrrolidine ring, which can possess up to four stereogenic centers, allow for the generation of a wide array of stereoisomers, each with potentially different biological activities. nih.gov

Applications as Building Blocks in Multistep Organic Synthesis

The this compound core is a valuable building block in multistep organic synthesis due to the differential reactivity of the two nitrogen-containing rings. This allows for selective manipulation and functionalization at various positions. The pyrrolidine ring, a common motif in many natural products and pharmaceuticals, can be synthesized through various methods, including from amino acid precursors. nih.govnih.gov

The versatility of this scaffold is demonstrated in its use for creating libraries of compounds for high-throughput screening. The ability to introduce diverse substituents onto the azetidine and pyrrolidine rings allows for the systematic exploration of chemical space to identify molecules with desired biological activities. chemrxiv.org The synthesis of novel spirocyclic pyrrolidines from common ketones highlights the utility of this framework in generating structurally diverse molecules. researchgate.net

Furthermore, the development of synthetic strategies to access enantiopure azetidines has expanded their application in asymmetric synthesis. nih.gov The controlled introduction of chirality is crucial in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Table 1: Synthetic Applications of the Azetidine-Pyrrolidine Scaffold

| Synthetic Strategy | Resulting Architecture | Key Advantages | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Functionalized Pyrrolidines | High stereoselectivity, access to complex spirocycles. | mdpi.commdpi.com |

| Ring Contraction | α-Carbonylated N-sulfonylazetidines | Access to functionalized azetidine building blocks. | nih.gov |

| Functionalization of N-H bonds | Diverse compound libraries | Systematic exploration of chemical space. | chemrxiv.org |

Design Principles for Amino Acid Surrogates and Peptidomimetics Based on the Core

The rigid structure of the this compound scaffold makes it an excellent candidate for the design of amino acid surrogates and peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The constrained conformation of the azetidine-pyrrolidine core can mimic the secondary structures of peptides, such as β-turns and α-helices.

By functionalizing the scaffold with appropriate side chains, it is possible to create molecules that present these side chains in a spatially defined manner, similar to how they are presented in a natural peptide. nih.gov This allows for the design of potent and selective ligands for various biological targets. For instance, the replacement of an amide bond in a peptide with a more stable isostere, such as a triazole, is a common strategy in peptidomimetic design. nih.gov The this compound core can serve as a template to orient the necessary functional groups for such bioisosteric replacements.

The synthesis of fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV (DPP-IV) inhibitors is an example of the application of this scaffold in designing enzyme inhibitors. nih.gov The conformational restriction imposed by the rings can lead to a better fit within the enzyme's active site.

Role in Advanced Agrochemical and Pharmacological Motif Exploration

Both azetidine and pyrrolidine rings are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds. researchgate.net The combination of these two motifs in this compound provides a powerful platform for the exploration of new agrochemical and pharmacological agents.

The pyrrolidine ring is a core structure in numerous natural and synthetic compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects. nih.gov The incorporation of the azetidine ring can further modulate the biological activity and pharmacokinetic properties of these compounds. For example, azetidine-containing molecules have been investigated for their potential as antitumor agents. mdpi.com

In agrochemistry, the development of new herbicides and insecticides often relies on the discovery of novel chemical scaffolds that interact with specific biological targets in pests. The unique three-dimensional shape of the this compound core can be exploited to design molecules that are selective for insect or weed targets while having minimal effects on non-target organisms. The exploration of this scaffold in agrochemical research is an emerging area with significant potential.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 3-(Azetidin-3-yl)pyrrolidine?

The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. A common approach is the condensation of azetidine precursors with pyrrolidine derivatives. For example, azetidine rings can be constructed via [3+1] cycloaddition reactions using amines and carbonyl electrophiles, followed by coupling with pyrrolidine moieties under catalytic conditions. Key steps include:

- Ring formation : Use tert-butyldimethylsilyl (TBDMS)-protected intermediates to stabilize reactive groups during azetidine ring synthesis (e.g., tert-butyl dimethylsiloxy-methyl substituents in similar compounds) .

- Coupling reactions : Employ palladium-catalyzed cross-coupling or nucleophilic substitution to link azetidine and pyrrolidine units .

- Deprotection : Remove protecting groups (e.g., TBDMS) using tetrabutylammonium fluoride (TBAF) .

Validate purity via HPLC and characterize intermediates using H/C NMR and high-resolution mass spectrometry (HRMS).

Basic: How should researchers characterize the structural and stereochemical properties of this compound?

- NMR spectroscopy : Use H NMR to confirm ring junction protons (e.g., azetidine C3 and pyrrolidine C2 protons) and C NMR to identify quaternary carbons. 2D techniques (COSY, HSQC) resolve overlapping signals in fused-ring systems .

- X-ray crystallography : Resolve stereochemistry and confirm ring conformations. For example, analogs like (R)-3-aminopyrrolidine hydrochloride have been structurally validated via crystallography .

- Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) if stereoisomers are present .

Advanced: How can researchers optimize the synthetic route to improve yield and scalability?

- Catalytic efficiency : Replace traditional stoichiometric reagents with heterogeneous catalysts (e.g., FeO@SiO/InO) to enhance reaction rates and reduce waste .

- Protecting group strategy : Use orthogonal protection (e.g., TBDMS for hydroxyl groups, Boc for amines) to minimize side reactions .

- Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., cyclization reactions) to improve control and scalability .

- Machine learning : Train models on existing reaction data to predict optimal conditions (solvent, temperature) for coupling steps .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives in drug design?

- Molecular docking : Use software like AutoDock Vina to predict binding interactions. For example, pyrrolidine analogs with dimethylamino substituents form hydrogen bonds with Arg48 in the RAGE binding site .

- Fragment-based design : Synthesize derivatives with modifications at the azetidine C3 position (e.g., bromo, methoxy) to assess steric and electronic effects on target affinity .

- Biological assays : Pair SAR with in vitro assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity. For instance, fluorinated analogs may enhance metabolic stability .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

- Assay validation : Ensure consistency in experimental conditions (e.g., pH, solvent concentration) to minimize variability. For example, dimethyl sulfoxide (DMSO) concentrations >1% can artificially suppress activity .

- Orthogonal assays : Cross-validate using techniques like surface plasmon resonance (SPR) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .

- Meta-analysis : Aggregate data from multiple studies to identify trends. For instance, conflicting solubility data may arise from differences in salt forms (e.g., tartrate vs. hydrochloride) .

Advanced: What methods are suitable for analyzing the solid-state properties of this compound salts?

- Thermogravimetric analysis (TGA) : Assess thermal stability and dehydration behavior of crystalline forms .

- Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures to confirm polymorphism .

- Dynamic vapor sorption (DVS) : Measure hygroscopicity, which impacts formulation stability. Tartrate salts often exhibit lower hygroscopicity than free bases .

Advanced: How can computational chemistry guide the design of this compound-based probes?

- Quantum mechanics (QM) : Calculate electron density maps to identify nucleophilic/electrophilic regions for functionalization .

- Molecular dynamics (MD) : Simulate ligand-receptor interactions over time to optimize binding kinetics (e.g., residence time in kinase targets) .

- ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, CNS permeability) early in probe design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.